molecular formula C10H16BrNO3 B2697714 Tert-butyl N-[1-(2-bromoacetyl)cyclopropyl]carbamate CAS No. 1566209-22-0

Tert-butyl N-[1-(2-bromoacetyl)cyclopropyl]carbamate

Cat. No. B2697714
CAS RN: 1566209-22-0
M. Wt: 278.146
InChI Key: PXESKGYMAGIMIM-UHFFFAOYSA-N
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Description

Tert-butyl N-[1-(2-bromoacetyl)cyclopropyl]carbamate is a chemical compound with the CAS Number: 1566209-22-0 . It has a molecular weight of 278.15 . The compound is in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is tert-butyl (1-(2-bromoacetyl)cyclopropyl)carbamate . The InChI code for this compound is 1S/C10H16BrNO3/c1-9(2,3)15-8(14)12-10(4-5-10)7(13)6-11/h4-6H2,1-3H3,(H,12,14) .

Scientific Research Applications

Enantioselective Synthesis

This compound serves as a crucial intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. Its significance is demonstrated in the preparation of carbocyclic nucleoside analogues, which are pivotal in antiviral and anticancer therapies. The crystal structure of a related compound, tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate, validates the substitution pattern, critical for achieving the desired stereochemistry in the final products (Ober et al., 2004).

Spirocyclopropanation in Agrochemicals

Its derivatives have been utilized in the synthesis of spirocyclopropanated analogues of insecticides like Thiacloprid and Imidacloprid, showcasing its versatility in creating novel agrochemicals. These analogues are synthesized through cocyclization steps, underscoring the compound's role in facilitating complex chemical transformations (Brackmann et al., 2005).

Mild and Efficient Synthesis Methods

Research has developed mild and efficient synthesis methods for tert-butyl carbamate derivatives, including the Curtius rearrangement approach. This method allows for the formation of protected amines, including tert-butyl carbamates, under conditions that are compatible with a variety of substrates, offering a versatile tool for synthesizing protected amino acids and their derivatives (Lebel & Leogane, 2005).

Atmospheric CO2 Fixation

The compound's derivatives also play a role in atmospheric CO2 fixation, converting unsaturated amines into cyclic carbamates. This process represents an innovative approach to capturing and utilizing CO2, contributing to green chemistry initiatives (Takeda et al., 2012).

Safety and Hazards

The safety information for this compound indicates that it is hazardous . The hazard statements include H302, H315, H318, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

tert-butyl N-[1-(2-bromoacetyl)cyclopropyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16BrNO3/c1-9(2,3)15-8(14)12-10(4-5-10)7(13)6-11/h4-6H2,1-3H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXESKGYMAGIMIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC1)C(=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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